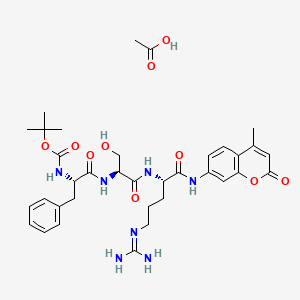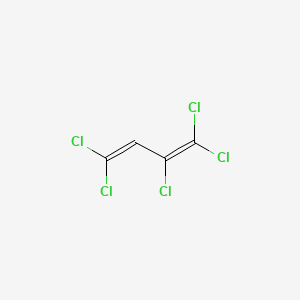
1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT
描述
1,1,2,4,4-Pentachloro-1,3-butadiene (PCB-95) is a synthetic organic compound that is used in a variety of laboratory and industrial applications. It is a colorless, volatile liquid that is soluble in organic solvents and has a low vapor pressure. PCB-95 is usually stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent oxidation. PCB-95 is commonly used as a reagent in synthesis of polychlorinated compounds, as a catalyst in organic reactions, and as a chromatography solvent.
科学研究应用
1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT is used in a variety of scientific research applications. It is used as a reagent in the synthesis of polychlorinated compounds, as a catalyst in organic reactions, and as a chromatography solvent. It is also used in the production of polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs). 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT is also used in the synthesis of polychlorinated naphthalenes (PCNs) and polychlorinated terphenyls (PCTs).
作用机制
The mechanism of action of 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT is not fully understood. It is believed that the chlorine atoms in the molecule interact with the organic molecules in the reaction, forming new bonds and creating polychlorinated compounds. The chlorine atoms are also believed to act as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT is considered to be a toxic substance and is classified as a hazardous material. It has been shown to cause liver and kidney damage in animal studies. It is also known to be an endocrine disruptor, meaning it can interfere with the body’s hormones and cause reproductive and developmental problems.
实验室实验的优点和局限性
The main advantage of using 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT in laboratory experiments is its ability to react with a variety of organic molecules. It is also relatively inexpensive and easy to obtain. The main limitation of using 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT is its toxicity. It must be handled with care and all safety precautions must be taken.
未来方向
Future research into the use of 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT should focus on finding ways to reduce its toxicity and improve its safety. Additionally, research should focus on developing new methods for synthesizing the compound and exploring new applications for it. Other potential research topics include exploring the potential for using 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT as a catalyst in other types of reactions, as well as exploring its potential as a replacement for other toxic compounds.
合成方法
1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT is synthesized by a two-step process. First, 1,1-dichloro-1-butene is reacted with chlorine in the presence of a catalyst to form 1,1,2,4,4-pentachloro-1-butene. This product is then reacted with butadiene in the presence of a catalyst to produce 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT. The reaction is typically carried out at temperatures between 80-90°C and at pressures between 1-2 bar.
属性
IUPAC Name |
1,1,2,4,4-pentachlorobuta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl5/c5-2(4(8)9)1-3(6)7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBDVFCOCLEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943961 | |
| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorobutadiene | |
CAS RN |
21400-41-9, 55880-77-8 | |
| Record name | 1,3-Butadiene, 1,1,2,4,4-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,4,4-pentachlorobuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)

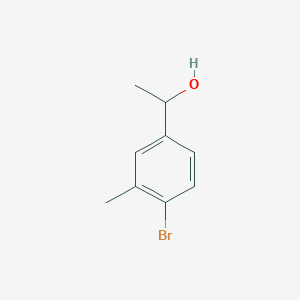
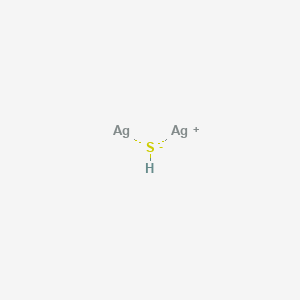
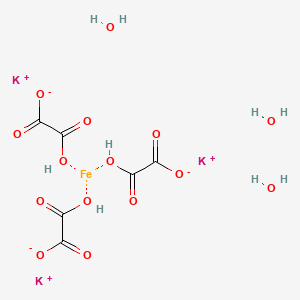
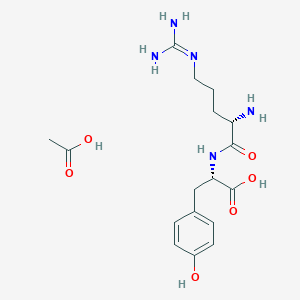
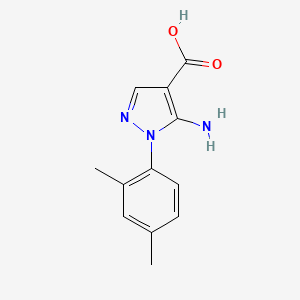
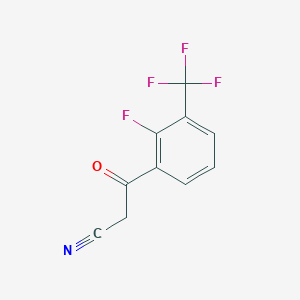
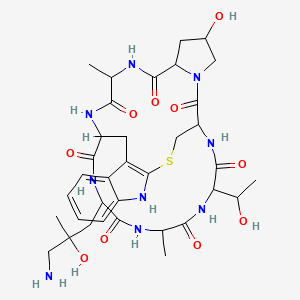
![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)
